![molecular formula C8H8ClNO2 B1347311 2-[(2-Chlorophenyl)amino]acetic acid CAS No. 6961-49-5](/img/structure/B1347311.png)

2-[(2-Chlorophenyl)amino]acetic acid

Descripción general

Descripción

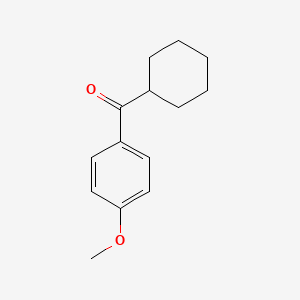

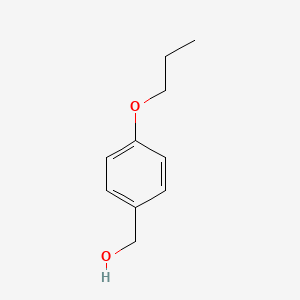

2-[(2-Chlorophenyl)amino]acetic acid is a derivative of Glycine . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Synthesis Analysis

2-Chlorophenylacetic acid can be synthesized from 2-Chlorobenzyl chloride and 1-Butanol . It has also been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .Molecular Structure Analysis

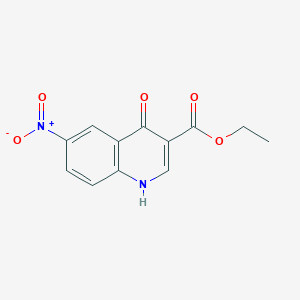

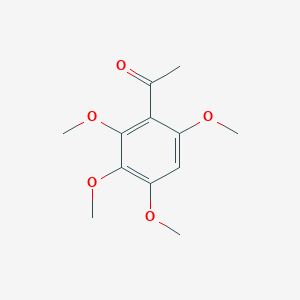

The molecular formula of this compound is C8H8ClNO2 . The average mass is 185.61 Da and the monoisotopic mass is 261.055664 Da .Chemical Reactions Analysis

2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of Glycine . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3. It has a boiling point of 409.6±35.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 69.8±3.0 kJ/mol. The flash point is 201.5±25.9 °C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

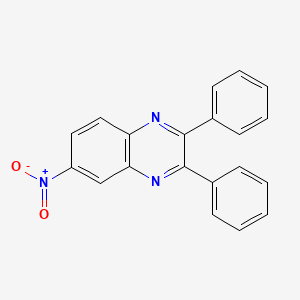

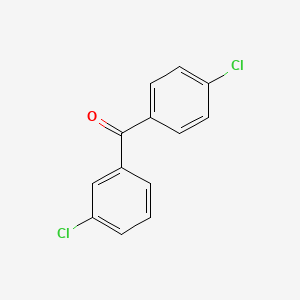

- Derivative Synthesis: Research has focused on synthesizing derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid to explore their anti-inflammatory and immunosuppressive activities. Unexpected chemical properties and the structural confirmation of these compounds have been achieved through degradation, identification of decomposition products, and spectral analysis (Stankiewicz, Jakóbiec, & Zawisza, 1981).

- Optimized Synthesis: The optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride demonstrates the effects of various reaction conditions on yield, providing a pathway for efficient production of this compound (Wang Guo-hua, 2008).

Pharmaceutical Development

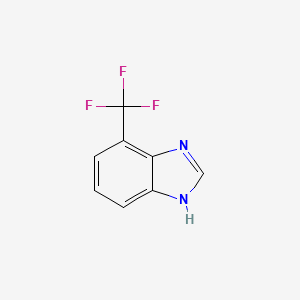

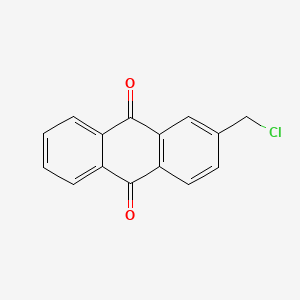

- Clopidogrel Sulfate Synthesis: An improved synthesis pathway for Clopidogrel sulfate, starting from racemic 2-amino-2-(2-chlorophenyl) acetic acid, has been developed. This pathway offers advantages such as high yield, good quality, and suitability for industrialization, highlighting its potential in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Materials Science

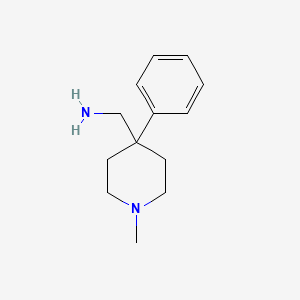

- Polymeric Materials: The synthesis of poly(amido-amine)s carrying primary amino groups as side substituents from N-triphenylmethyl-monosubstituted 1,2-diaminoethane and 2,2-bisacrylamido acetic acid highlights applications in creating nonviral vectors for drug delivery. This research shows the potential of 2-[(2-Chlorophenyl)amino]acetic acid derivatives in developing advanced materials for medical applications (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Mecanismo De Acción

Target of Action

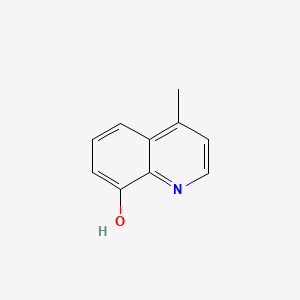

The primary target of 2-[(2-Chlorophenyl)amino]acetic acid is glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter.

Mode of Action

This compound is a derivative of glycine . It interacts with its target by mimicking the structure of glycine, allowing it to bind to the same receptors and exert similar effects .

Biochemical Pathways

Glycine is involved in several biochemical pathways, including the synthesis of proteins, the regulation of the central nervous system, and the production of glutathione, a powerful antioxidant .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of glycine, given their structural similarity. This could include effects on protein synthesis, neurotransmission, and antioxidant activity .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-chloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDVLRONTCKCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289730 | |

| Record name | D-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6961-49-5 | |

| Record name | N-(2-Chlorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63256 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6961-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)